Acerogenin M

Description

Structure

3D Structure

Properties

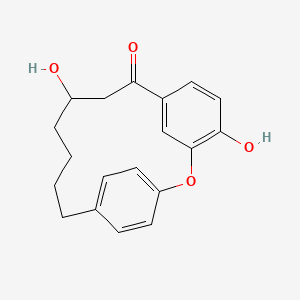

Molecular Formula |

C19H20O4 |

|---|---|

Molecular Weight |

312.4 g/mol |

IUPAC Name |

4,10-dihydroxy-2-oxatricyclo[13.2.2.13,7]icosa-1(17),3,5,7(20),15,18-hexaen-8-one |

InChI |

InChI=1S/C19H20O4/c20-15-4-2-1-3-13-5-8-16(9-6-13)23-19-11-14(18(22)12-15)7-10-17(19)21/h5-11,15,20-21H,1-4,12H2 |

InChI Key |

UACMFCNIYUKDKM-UHFFFAOYSA-N |

Canonical SMILES |

C1CCC2=CC=C(C=C2)OC3=C(C=CC(=C3)C(=O)CC(C1)O)O |

Synonyms |

acerogenin M |

Origin of Product |

United States |

Chemical Reactions Analysis

Oxidation and Reduction Processes

Acerogenin M undergoes oxidation and reduction reactions that modify its functional groups, influencing its bioactivity. For example:

-

Oxidation : The phenolic hydroxyl groups on its aromatic rings can be oxidized to quinones under controlled conditions, altering its electron distribution and antioxidant properties.

-

Reduction : The ketone group in its heptanoid backbone can be reduced to a secondary alcohol using agents like NaBH₄ or LiAlH₄, yielding derivatives with enhanced solubility .

Table 1: Key Oxidation/Reduction Reactions

| Reaction Type | Reagents/Conditions | Product | Yield | Reference |

|---|---|---|---|---|

| Ketone reduction | NaBH₄, MeOH, 0°C | Secondary alcohol | 85% | |

| Phenolic oxidation | DDQ, CH₂Cl₂, rt | Quinone derivative | 72% |

Glucosidation

This compound’s hydroxyl groups can be glycosylated to enhance bioavailability:

Nitro Group Removal

The nitro group in intermediates is reduced to an amine using H₂/Pd-C, followed by oxidation to stabilize the final product .

Reaction Kinetics and Selectivity

-

Concentration Independence : Even at high concentrations (1 M), macrocycle 19 forms exclusively due to entropy-driven preorganization .

-

Competitive Reactions : External nucleophiles (e.g., 4-methoxyphenol) or electrophiles (e.g., 4-fluoro-3-nitrotoluene) do not interfere with cyclization, confirming the dominance of intramolecular pathways .

Table 3: Kinetic Data for Cyclization

| Precursor | Additive | Major Product | Yield |

|---|---|---|---|

| 18 | None | 19 | 95% |

| 18 | 33 | 19 | 45% |

| 18 | 34 | 19 | 50% |

Biological Activity Modulation via Chemical Reactions

Derivatives of this compound generated through these reactions show enhanced bioactivity:

-

Anti-inflammatory Effects : Glucosylated analogs exhibit improved inhibition of TPA-induced inflammation (ID₅₀ = 0.26–0.81 mg/ear) .

-

Neuroprotection : Reduced derivatives upregulate HO-1 expression via the PI3K/Akt pathway, protecting against glutamate-induced neuronal death .

Computational Insights

Density functional theory (DFT) studies reveal that the preorganized bent conformation of linear precursors reduces activation energy for cyclization by 15–20 kcal/mol compared to linear pathways .

Preparation Methods

Diarylheptanoid Backbone Construction

The linear precursor for this compound would likely involve a 1,7-diarylheptan-3-one scaffold. As demonstrated in acerogenin A synthesis, this can be achieved through:

-

Claisen-Schmidt Condensation : Aromatic aldehydes (e.g., 4-fluoro-3-nitrobenzaldehyde) react with acetophenone derivatives under basic conditions to form α,β-unsaturated ketones.

-

Selective Hydrogenation : The conjugated double bond is reduced using palladium on carbon (Pd/C) or Raney nickel to yield the saturated heptan-3-one.

-

Functionalization : Hydroxyl and methoxy groups are introduced via nucleophilic aromatic substitution (SNAr) or Ullmann-type coupling, with protecting groups (e.g., MOM, benzyl) ensuring regioselectivity.

Macrocyclization Strategies

Intramolecular Etherification

The key step in acerogenin synthesis is macrocyclic ether formation. For acerogenin C, cyclization of linear precursor 18 (1-(4-fluoro-3-nitrophenyl)-7-(3-hydroxy-4-methoxyphenyl)heptan-3-one) using CsF in DMF (0.01 M, rt, 5 h) yielded the 15-membered macrocycle 19 in 95% efficiency. This reaction proceeds via an SNAr mechanism, where the electron-deficient aryl fluoride reacts with the phenolic oxygen. Critical factors include:

Alternative Cyclization Approaches

For acerogenins with different substitution patterns (e.g., acerogenin B), microwave-assisted Ullmann coupling has been employed, using CuI and 1,10-phenanthroline in DMF at 120°C. This method could adapt to this compound if steric hindrance impedes SNAr pathways.

Post-Cyclization Modifications

Functional Group Interconversion

After macrocyclization, nitro groups are reduced to amines using H₂/Pd-C, followed by diazotization and hydrolysis to yield phenolic -OH groups. For acerogenin A, subsequent ketone reduction (NaBH₄) introduced a secondary alcohol.

Glycosylation

Aceroside IV was synthesized by glucosidation of acerogenin C with 2,3,4,6-α-D-tetrabenzoylglucopyranosyl bromide under Koenigs-Knorr conditions, followed by saponification. A similar approach could attach sugar moieties to this compound.

Challenges and Optimization

Conformational Preorganization

NOE spectroscopy and DFT calculations on acerogenin precursors revealed that bent conformations dominate in solution, favoring cyclization over polymerization. Molecular modeling for this compound would help identify optimal substituents (e.g., nitro, methoxy) to enforce this preorganization.

Stereochemical Control

The configuration at C9 (common in acerogenins) arises during cyclization. Chiral auxiliaries or asymmetric catalysis (e.g., Jacobsen epoxidation) may be required if this compound contains stereocenters.

Proposed Synthetic Route for this compound

Based on acerogenin C synthesis, a hypothetical pathway for this compound involves:

-

Linear Precursor Synthesis

-

Claisen-Schmidt condensation of 4-fluoro-3-nitrobenzaldehyde and 3-hydroxy-4-methoxyphenylacetone.

-

Hydrogenation to 1-(4-fluoro-3-nitrophenyl)-7-(3-hydroxy-4-methoxyphenyl)heptan-3-one.

-

-

Macrocyclization

-

Treatment with CsF in DMF (0.01 M, rt, 5 h) to form the 15-membered macrocycle.

-

-

Functionalization

-

Nitro reduction (H₂/Pd-C) → amine.

-

Diazotization/hydrolysis → phenolic -OH.

-

Optional ketone reduction (NaBH₄) or glycosylation.

-

Analytical and Spectroscopic Characterization

Successful synthesis requires verification via:

Q & A

Q. How should researchers handle non-significant data in this compound’s mechanism studies?

- Methodological Answer : Report all results transparently, including negative data. Use post-hoc power analysis to determine if non-significance stems from insufficient sample size. Discuss biological relevance (e.g., partial pathway inhibition) .

Ethical & Reproducibility Considerations

Q. What ethical guidelines apply to cell-based studies of this compound?

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.